(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine
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Overview
Description
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is a complex organic compound featuring a pyrrolidine ring structure. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings . For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the cascade reactions of N-substituted piperidines . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones via oxidation of pyrrolidine derivatives.
Reduction: Reduction reactions can modify the imine group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and various amine derivatives .
Scientific Research Applications
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting significant pharmacological properties.
Uniqueness
(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine is unique due to its specific imine and pyrrolidine ring structure, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
CAS No. |
821005-03-2 |
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Molecular Formula |
C13H24N4 |
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-methyl-N-[3-[(1-methylpyrrolidin-2-ylidene)amino]propyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C13H24N4/c1-16-10-3-6-12(16)14-8-5-9-15-13-7-4-11-17(13)2/h3-11H2,1-2H3 |
InChI Key |
SNAAVTDGSMYWIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCCN=C2CCCN2C |
Origin of Product |
United States |
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